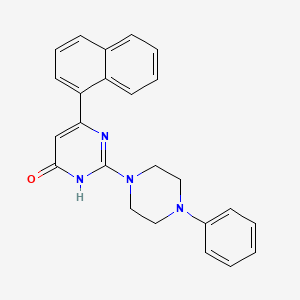

6-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Description

6-(Naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a naphthalen-1-yl substituent at the 6-position and a 4-phenylpiperazinyl group at the 2-position. The pyrimidin-4(3H)-one core is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation .

Properties

Molecular Formula |

C24H22N4O |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

4-naphthalen-1-yl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C24H22N4O/c29-23-17-22(21-12-6-8-18-7-4-5-11-20(18)21)25-24(26-23)28-15-13-27(14-16-28)19-9-2-1-3-10-19/h1-12,17H,13-16H2,(H,25,26,29) |

InChI Key |

IZZWTKFRUIFGKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

Introduction of the Naphthalene Ring: The naphthalene moiety can be introduced via Friedel-Crafts acylation or alkylation reactions.

Attachment of the Phenylpiperazine Group: This step may involve nucleophilic substitution reactions where the phenylpiperazine is reacted with a suitable leaving group on the pyrimidinone core.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

Reduction: Reduction reactions can occur at the pyrimidinone core, converting it to dihydropyrimidinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydropyrimidinones.

Scientific Research Applications

Cancer Therapy

Recent studies highlight the compound's role as a potential therapeutic agent in cancer treatment. It has been identified as a modulator of myeloid-derived suppressor cells (MDSCs), which play a significant role in tumor immune evasion.

Case Study: Immunomodulation

A patent outlines the use of this compound in formulations aimed at regulating the function of MDSCs, particularly neutrophil functions, to enhance anti-tumor immunity. The modulation of these cells can lead to improved outcomes in cancer therapies by overcoming immune suppression within the tumor microenvironment .

Neurodegenerative Disorders

The compound has also been studied for its antagonistic effects on adenosine receptors, which are implicated in neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

Case Study: A2A Adenosine Receptor Antagonism

Research indicates that derivatives containing similar structural frameworks exhibit promising results as A2A receptor antagonists. These compounds can potentially alleviate symptoms associated with neurodegenerative conditions by modulating neurotransmitter release and reducing neuroinflammation .

Kinase Inhibition

The compound's structure suggests potential activity against various kinases, which are critical in numerous signaling pathways involved in cancer and other diseases.

Data Table: Kinase Inhibition Profiles

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one | Various kinases | < 5 | |

| Related Compound A | EGFR | 0.41 | |

| Related Compound B | PDGFR | >12 |

This table summarizes the kinase inhibition profiles, indicating that compounds with similar structures may exhibit low micromolar activity against key kinases involved in cancer progression.

Antimycobacterial Activity

Additionally, there are indications that this compound could possess antimycobacterial properties, making it a candidate for treating infections caused by mycobacteria.

Case Study: Antimycobacterial Activity Assessment

In vitro studies have demonstrated that certain derivatives show significant activity against mycobacterial strains, suggesting a broader application for this compound beyond oncology . The structure–activity relationship studies indicate that modifications to the phenylpiperazine moiety can enhance efficacy against specific strains.

Mechanism of Action

The mechanism of action of 6-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Substituent Effects: The 4-phenylpiperazinyl group is conserved in multiple analogues (e.g., ), suggesting its critical role in receptor engagement . Naphthalen-1-yl (target compound) vs. 4-fluorophenyl (): Naphthalene’s bulkiness increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to smaller aryl groups .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Analysis :

Biological Activity

6-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 424.5 g/mol. The structure consists of a pyrimidine core substituted with naphthalene and phenylpiperazine groups, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include:

- Formation of the pyrimidine ring.

- Introduction of the naphthalene moiety.

- Attachment of the phenylpiperazine group.

Antidepressant Activity

Research indicates that derivatives of phenylpiperazine exhibit significant antidepressant effects. For example, studies have shown that compounds structurally related to this compound can modulate serotonin and dopamine receptors, which are critical in mood regulation .

Anticonvulsant Activity

In a study evaluating various N-phenyl derivatives, it was found that certain analogs demonstrated anticonvulsant properties in animal models . While specific data on the compound is limited, its structural similarity suggests potential efficacy against seizures.

Case Studies

- Antidepressant Efficacy : A study involving various phenylpiperazine derivatives showed promising results in reducing depressive-like behaviors in rodent models. The compounds were assessed for their ability to increase serotonin levels and improve behavioral outcomes .

- Neuroprotective Effects : Another investigation into similar compounds highlighted neuroprotective effects against oxidative stress, suggesting that this compound may offer protective benefits in neurodegenerative conditions .

Pharmacodynamics

The pharmacodynamic profile of this compound involves interactions with neurotransmitter systems, particularly serotonin (5HT) and dopamine (D) receptors. These interactions can lead to enhanced mood regulation and reduced anxiety symptoms.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.